2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazine-4-carbohydrazide 5,5-dioxide
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Overview
Description
2,3-Dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazine-4-carbohydrazide 5,5-dioxide is a heterocyclic compound that contains a pyrrolo-benzothiazine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazine-4-carbohydrazide 5,5-dioxide typically involves the interaction of methylenactive (2-fluorophenyl)sulfones with homologues of either 5-methoxy-3,4-dihydro-2H-pyrrole or 5-(methylthio)-3,4-dihydro-2H-pyrrole . The reaction is facilitated by nucleophilic aromatic substitution and cyclization processes.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazine-4-carbohydrazide 5,5-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the benzothiazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives.
Scientific Research Applications
2,3-Dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazine-4-carbohydrazide 5,5-dioxide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to modulate biological targets.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazine-4-carbohydrazide 5,5-dioxide involves its interaction with specific molecular targets. The compound can modulate enzyme activity or receptor binding through its heterocyclic core structure, which allows it to fit into active sites or binding pockets of biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11aH)-dione: This compound shares a similar core structure but differs in its functional groups and biological activity.
Pyrrolo[1,2-a]pyrazines: These compounds have a similar heterocyclic framework and exhibit various biological activities.
Uniqueness
2,3-Dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazine-4-carbohydrazide 5,5-dioxide is unique due to its specific combination of a pyrrolo-benzothiazine core with a carbohydrazide and dioxide functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
5,5-dioxo-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazine-4-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3S/c13-14-12(16)11-9-5-3-7-15(9)8-4-1-2-6-10(8)19(11,17)18/h1-2,4,6H,3,5,7,13H2,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHNATOQPYJKFNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(S(=O)(=O)C3=CC=CC=C3N2C1)C(=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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